Cas no 855-97-0 (5,7,3',4'-Tetramethoxyflavone)

5,7,3',4'-Tetramethoxyflavone structure
5,7,3',4'-Tetramethoxyflavone structure
Product Name:5,7,3',4'-Tetramethoxyflavone
N.o CAS:855-97-0
MF:C19H18O6
MW:342.342626094818
MDL:MFCD00017558
CID:83139
PubChem ID:631170
Update Time:2025-05-28

5,7,3',4'-Tetramethoxyflavone Propriedades químicas e físicas

Nomes e Identificadores

    • 3',4',5,7-tetramethoxyflavone
    • 5,7,3',4'-TETRAMETHOXYFLAVONE
    • LUTEOLIN TETRAMETHYL ETHER
    • 5,7,3’,4’-tetramethylluteolin
    • Luteolinetetramethylether
    • LUTEOLIN TETRAMETHYLETHER(RG)
    • Tetramethoxyluteolin
    • Tetramethylluteolin
    • 3,4,5,7-Tetramethoxyflavone
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
    • 3',4',5,7-Tetramethyl-luteolin
    • 3’,4’,5,7-Tetramethoxyflavone
    • 5,7,3',4'-Tetramethylluteolin
    • 5,7,3'-trimethoxy 4'-hydroxyflavone
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
    • CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • Luteolin 5,7,3',4'-tetramethyl ether
    • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-
    • 2-(3,4-Dimethoxy
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • Flavone, 3′,4′,5,7-tetramethoxy- (6CI, 7CI, 8CI)
    • 3′,4′,5,7-Tetramethoxyflavone
    • 5,7,3′,4′-Pentamethoxyflavone
    • 5,7,3′,4′-Tetramethoxyflavone
    • Luteolin 5,7,3′,4′-tetramethyl ether
    • Tetramethyl camphoral
    • FT-0614125
    • AS-69763
    • CHEMBL327340
    • LMPK12111074
    • CS-W011898
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one #
    • A841374
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-chromen-4-one
    • MFCD00017558
    • E88611
    • DTXSID80234705
    • SCHEMBL1421511
    • Flavone, 3',4',5,7-tetramethoxy
    • SY252783
    • 855-97-0
    • AKOS015851531
    • 3 inverted exclamation mark ,4 inverted exclamation mark ,5,7-Tetramethoxyflavone
    • ?3',4',5,7-TETRAMETHOXYFLAVONE
    • AC-34780
    • HY-N7030
    • 1ST158760
    • Methoxyluteolin
    • 5,7,3',4'-Tetramethoxyflavone5,7,3',4'-tetramethoxyflavone; 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one; Tetramethoxyluteolin
    • 5,7,3',4'-Tetramethoxyflavone
    • MDL: MFCD00017558
    • Inchi: 1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
    • Chave InChI: CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2OC)OC)OC(C2C=C(OC)C(OC)=CC=2)=C1
    • BRN: 336320

Propriedades Computadas

  • Massa Exacta: 342.11000
  • Massa monoisotópica: 342.11
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 504
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.1
  • Superfície polar topológica: 63.2
  • Peso Molecular: 342.3

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.243
  • Ponto de Fusão: 195-197°C
  • Ponto de ebulição: 528.8°C at 760 mmHg
  • Ponto de Flash: 233.9°C
  • Índice de Refracção: 1.574
  • PSA: 67.13000
  • LogP: 3.49440
  • Solubilidade: 未确定
  • Pressão de vapor: 0.0±1.4 mmHg at 25°C

5,7,3',4'-Tetramethoxyflavone Informações de segurança

5,7,3',4'-Tetramethoxyflavone Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5,7,3',4'-Tetramethoxyflavone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 2 h, reflux
Referência
Regioselective hydroxylation of 2-hydroxychalcones by dimethyldioxirane towards polymethoxylated flavonoids
Chu, Han-Wei; et al, Tetrahedron, 2004, 60(11), 2647-2655

Método de produção 2

Condições de reacção
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  20 min, reflux
Referência
New synthesis of 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone
Sultana, Rajia; et al, Oriental Journal of Chemistry, 2006, 22(1), 77-82

Método de produção 3

Condições de reacção
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  2 h, reflux
Referência
Synthesis of chlorinated flavonoids with anti-inflammatory and pro-apoptotic activities in human neutrophils
Freitas, Marisa; et al, European Journal of Medicinal Chemistry, 2014, 86, 153-164

Método de produção 4

Condições de reacção
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Referência
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Método de produção 5

Condições de reacção
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (polymer supported) Solvents: Dimethyl sulfoxide ;  90 °C
Referência
Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX)
Barontini, Maurizio; et al, Tetrahedron, 2010, 66(32), 6047-6053

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Referência
Exploring quercetin and luteolin derivatives as antiangiogenic agents
Ravishankar, Divyashree; et al, European Journal of Medicinal Chemistry, 2015, 97, 259-274

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, rt
Referência
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

Método de produção 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  48 h, 100 °C
Referência
A versatile approach to flavones via a one-pot Pd(II)-catalyzed dehydrogenation/oxidative boron-Heck coupling sequence of chromanones
Lee, Jun; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 777-784

Método de produção 9

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  100 °C
Referência
Identification and structure activity relationship of novel flavone derivatives that inhibit the production of nitric oxide and PGE2 in LPS-induced RAW 264.7 cells
An, Ji-Young; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2613-2616

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referência
An environmentally benign synthesis of aurones and flavones from 2'-acetoxychalcones using n-tetrabutylammonium tribromide
Bose, Gopal; et al, Tetrahedron Letters, 2001, 42(50), 8907-8909

Método de produção 11

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Pyridine ;  10 min, 100 °C; 100 °C → rt
1.3 Reagents: Acetic acid ;  neutralized, rt
1.4 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 min, 100 °C
Referência
Relationship between structure and antiproliferative activity of polymethoxyflavones towards HL60 cells
Kawaii, Satoru; et al, Anticancer Research, 2012, 32(12), 5239-5244

Método de produção 12

Condições de reacção
Referência
Plants of New Caledonia. Part 105. Bubbialine and bubbialidine, novel alkaloids from extracts of Zygogynum pauciflorum
Ahond, A.; et al, Journal of Natural Products, 1990, 53(4), 875-81

Método de produção 13

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  10 min, rt
Referência
Facile access to sterically hindered aryl ketones via carbonylative cross-coupling: application to the total synthesis of luteolin
O'Keefe, B. Michael; et al, Tetrahedron, 2011, 67(24), 4344-4351

Método de produção 14

Condições de reacção
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  45 min, 130 - 140 °C
Referência
An improved synthesis of apigenin and luteolin
Rambabu, A.; et al, Asian Journal of Chemistry, 2016, 28(5), 1139-1143

Método de produção 15

Condições de reacção
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 120 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Modified syntheses of the dietary flavonoid luteolin
Wang, Qian; et al, Journal of Chemical Research, 2015, 39(9), 550-552

Método de produção 16

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  rt → 150 °C
1.2 Catalysts: Iodine ;  30 min, 150 °C; 150 °C → rt
1.3 Reagents: Potassium pyrosulfite Solvents: Water ;  rt
Referência
Oxidative Dimerisation of Isoflavones: Synthesis of Kudzuisoflavone A and Related Compounds
Deodhar, Mandar; et al, Australian Journal of Chemistry, 2012, 65(10), 1377-1383

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 h, reflux
Referência
Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives
Hoang, T. Kim-Dung; et al, Bioorganic Chemistry, 2015, 63, 45-52

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Referência
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Método de produção 19

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Referência
Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity
Ravishankar, Divyashree; et al, RSC Advances, 2016, 6(69), 64544-64556

Método de produção 20

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 22 h, 100 °C
Referência
Flavonoid-based inhibitors of the Phi-class glutathione transferase from black-grass to combat multiple herbicide resistance
Schwarz, Maria; et al, Organic & Biomolecular Chemistry, 2021, 19(42), 9211-9222

Método de produção 21

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  18 h, reflux
Referência
Divergent Approach to Flavones and Aurones via Dihaloacrylic Acids. Unexpected Dependence on the Halogen Atom
Kraus, George A.; et al, Organic Letters, 2010, 12(22), 5278-5280

Método de produção 22

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Catalysts: Diethyl N-[(trifluoromethyl)sulfonyl]phosphoramidate Solvents: Methanol
Referência
Mild and efficient organocatalytic method for the synthesis of flavones
Stanek, Filip; et al, Tetrahedron Letters, 2016, 57(34), 3841-3843

Método de produção 23

Condições de reacção
1.1 Reagents: Diphenyl sulfide ,  Potassium carbonate Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethyl sulfoxide ,  Water ;  25 °C
Referência
Visible light-induced deoxygenation/cyclization of salicylic acid derivatives and aryl acetylene for the synthesis of flavonoids
Fan, Xiaodong; et al, Chemical Communications (Cambridge, 2022, 58(43), 6348-6351

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 65 °C
1.2 65 °C; 6 h, 65 °C
Referência
Synthesis and biological activity of novel flavonoids galactoconjugates
Lou, Dinghui; et al, Youji Huaxue, 2013, 33(3), 535-541

Método de produção 25

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Acetone ;  40 - 45 °C
Referência
Synthesis, in silico and in vitro evaluation of some flavone derivatives for acetylcholinesterase and BACE-1 inhibitory activity
Tran, Thai-Son; et al, Molecules, 2020, 25(18),

Método de produção 26

Condições de reacção
Referência
Chemical constituents of Nephrolepis tuberosa
Banerjee, Jayanta; et al, Journal of the Indian Chemical Society, 1988, 65(12), 881-2

Método de produção 27

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Referência
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Método de produção 28

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  1 - 3 h, 135 °C; 135 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Computer-aided identification, synthesis, and biological evaluation of DNA polymerase η inhibitors for the treatment of cancer
Munafo, Federico; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 29

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 0 °C
2.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Referência
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Método de produção 30

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  > 1 min, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  reflux
2.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Synthesis of Benzopyran-Fused Flavone Derivatives via Microwave-Assisted Intramolecular C-H Activation
Sipos, Zoltan; et al, Synthesis, 2018, 50(8), 1610-1620

5,7,3',4'-Tetramethoxyflavone Raw materials

5,7,3',4'-Tetramethoxyflavone Preparation Products

5,7,3',4'-Tetramethoxyflavone Fornecedores

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
Número da Ordem:CRN0253
Estado das existências:in stock
Quantidade:5mg/20mg/50mg
Pureza:≥98%
Informação de Preços Última Actualização:Friday, 14 March 2025 10:55
Preço ($):
E- mail:1197063825@qq.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
Número da Ordem:A841374
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):177.0/479.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
CRN0253
Pureza:≥98%
Quantidade:5mg/20mg/50mg
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:855-97-0)5,7,3',4'-Tetramethoxyflavone
A841374
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):177.0/479.0
E- mail